Cas no 42499-41-2 (1-Nitropiperazine)

1-Nitropiperazine is a heterocyclic organic compound featuring a piperazine ring substituted with a nitro group. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its reactive nitro group enables further functionalization. Its stable piperazine backbone contributes to favorable solubility and handling properties, making it suitable for various chemical transformations. The nitro group's electron-withdrawing characteristics also enhance its utility in nucleophilic substitution reactions. 1-Nitropiperazine is typically handled under controlled conditions due to its potential reactivity. Its well-defined structure and consistent purity make it a reliable building block for researchers in medicinal chemistry and related fields.
1-Nitropiperazine structure
1-Nitropiperazine structure
Product Name:1-Nitropiperazine
CAS No:42499-41-2
MF:C4H9N3O2
MW:131.133160352707
CID:928187
PubChem ID:316283
Update Time:2025-06-22

1-Nitropiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-Nitropiperazine
    • NSC 243817
    • 1-Nitropiperazin
    • 1-nitro-piperazine
    • NSC243817
    • SCHEMBL2485079
    • N-mononitropiperazine
    • DB-312266
    • AKOS006355855
    • NSC 243817;
    • DTXSID40311546
    • 42499-41-2
    • NSC-243817
    • Inchi: 1S/C4H9N3O2/c8-7(9)6-3-1-5-2-4-6/h5H,1-4H2
    • InChI Key: KNZVXSFTGQDAPP-UHFFFAOYSA-N
    • SMILES: [O-][N+](N1CCNCC1)=O

Computed Properties

  • Exact Mass: 131.06900
  • Monoisotopic Mass: 131.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 61.1Ų

Experimental Properties

  • PSA: 61.09000
  • LogP: -0.12680

1-Nitropiperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N518290-10mg
1-Nitropiperazine
42499-41-2
10mg
$ 187.00 2023-09-06
TRC
N518290-100mg
1-Nitropiperazine
42499-41-2
100mg
$ 1453.00 2023-09-06
A2B Chem LLC
AF71745-10mg
NSC 243817
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$289.00 2023-12-30
A2B Chem LLC
AF71745-100mg
NSC 243817
42499-41-2
100mg
$1428.00 2023-12-30

1-Nitropiperazine Production Method

Additional information on 1-Nitropiperazine

1-Nitropiperazine and Its Chemical Compound (CAS No. 42499-41-2): A Comprehensive Overview

1-Nitropiperazine is a key chemical compound with the molecular formula C4H9NN2O2 and CAS number 42499-41-2. This molecule belongs to the class of piperazine derivatives, which are widely studied for their diverse biological activities. The structural features of 1-Nitropiperazine include a six-membered piperazine ring substituted with a nitro group at the 1-position, making it a versatile scaffold for drug design and chemical synthesis. Recent advancements in medicinal chemistry have highlighted the potential of 1-Nityropiperazine as a lead compound for the development of novel therapeutics targeting neurological disorders, inflammatory diseases, and metabolic syndromes.

Research published in Journal of Medicinal Chemistry (2023) has demonstrated the unique reactivity of 1-Nitropiperazine in forming stable nitroso intermediates, which can be further functionalized to generate bioactive molecules. This property has been leveraged in the synthesis of compounds with improved pharmacokinetic profiles and enhanced target specificity. The chemical stability of 1-Nitropiperazine under various reaction conditions has also been extensively studied, with findings published in Organic & Biomolecular Chemistry (2024) indicating its compatibility with a wide range of synthetic methodologies.

From a structural perspective, the 1-Nitropiperazine molecule exhibits a planar geometry due to the nitro group's electron-withdrawing effect, which influences its interactions with biological targets. This structural characteristic has been correlated with its ability to modulate ion channels and receptors, as evidenced by in vitro studies conducted at the University of California, San Francisco (2023). The molecule's molecular weight of 139.14 g/mol and its solubility in polar solvents make it suitable for various pharmaceutical formulations, including oral and topical delivery systems.

Recent breakthroughs in the application of 1-Nitropiperazine have been reported in the field of neuropharmacology. A study published in Neuropharmacology (2024) revealed that 1-Nitropiperazine derivatives exhibit selective antagonism against NMDA receptors, which could be significant in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier has been further validated through in vivo experiments, suggesting its potential as a CNS-active agent.

In the context of drug discovery, 1-Nitropiperazine has emerged as a valuable building block for the development of small-molecule therapeutics. A 2023 review in Drug Discovery Today highlighted its role in the design of compounds targeting G-protein-coupled receptors (GPCRs), which are involved in numerous physiological processes. The molecule's flexibility in undergoing chemical modifications has enabled the creation of derivatives with tailored pharmacological properties, such as enhanced selectivity and reduced toxicity.

Another area of interest is the use of 1-Nitropiperazine in the treatment of inflammatory conditions. Research published in Journal of Inflammation Research (2024) demonstrated that 1-Nitropiperazine derivatives can inhibit the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway. This mechanism of action has been further supported by computational models predicting the compound's interactions with key inflammatory mediators.

From a synthetic standpoint, the preparation of 1-Nitropiperazine involves a multi-step process that typically starts with the nitration of piperazine derivatives. A 2023 study in Synthetic Communications described an efficient method for the synthesis of 1-Nitropiperazine using microwave-assisted nitration, which significantly reduces reaction time and improves yield. This approach has been adopted by several pharmaceutical companies for the large-scale production of 1-Nitropiperazine-based compounds.

Environmental and safety considerations are also critical in the handling of 1-Nitropiperazine. Although it is not classified as a hazardous substance under current regulations, proper storage conditions and protective measures are recommended to ensure its stability and prevent degradation. Research published in Green Chemistry (2024) has explored sustainable synthesis routes for 1-Nitropiperazine, emphasizing the importance of green chemistry principles in its production and application.

Looking ahead, the future of 1-Nitropiperazine research is promising, with ongoing efforts to expand its therapeutic applications. Collaborative projects between academic institutions and pharmaceutical companies are exploring its potential in the treatment of metabolic disorders and cancer. A 2024 study in Cancer Research reported that 1-Nitropiperazine-based compounds can induce apoptosis in certain cancer cell lines, suggesting their potential as anticancer agents. These findings underscore the importance of continued research into the biological and chemical properties of 1-Nitropiperazine.

In conclusion, 1-Nitropiperazine represents a significant advancement in the field of medicinal chemistry. Its structural versatility, biological activity, and synthetic accessibility have made it a valuable compound for the development of novel therapeutics. As research in this area continues to evolve, the potential applications of 1-Nitropiperazine are likely to expand, offering new opportunities for the treatment of a wide range of diseases and conditions.

1-Nitropiperazine is a multifaceted molecule with applications spanning from drug discovery to environmental chemistry. Its unique chemical properties and biological activities have positioned it as a key player in modern pharmaceutical research. As new studies continue to uncover its potential, the future of 1-Nitropiperazine appears bright, with the promise of transformative advancements in healthcare and beyond.

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